Pam3CSK4 TFA (112208-00-1 free base)

Description

Context of Pattern Recognition Receptors and Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. nih.gov This system relies on a class of germline-encoded sensors known as Pattern Recognition Receptors (PRRs) to detect threats. nih.govwikipedia.orgnih.gov Unlike the adaptive immune system, which recognizes specific antigens, the innate system identifies broadly conserved molecular structures common to microbes but absent from the host. wikipedia.orgimmunology.org These microbial signatures are called Pathogen-Associated Molecular Patterns (PAMPs). wikipedia.orgkarger.com

PRRs are expressed by various immune cells, most notably antigen-presenting cells (APCs) like macrophages and dendritic cells. wikipedia.orgkarger.com Upon recognizing a PAMP, PRRs initiate signaling cascades that lead to a rapid inflammatory response, including the production of cytokines and chemokines, which recruit other immune cells to the site of infection. nih.gov This initial response is crucial for containing the pathogen and for activating the more specialized adaptive immune response. nih.gov There are several families of PRRs, including Toll-like receptors (TLRs), NOD-like receptors (NLRs), RIG-I-like receptors (RLRs), and C-type lectin receptors (CLRs), each specialized to detect different types of PAMPs in various cellular locations. nih.govimmunology.org

Role of Toll-like Receptors in Immune Sensing

Toll-like Receptors (TLRs) are one of the most well-characterized families of PRRs and play a pivotal role in innate immunity. nih.govcellsignal.com They are transmembrane proteins that recognize a wide array of PAMPs from bacteria, viruses, fungi, and parasites. wikipedia.org The structure of TLRs typically includes an extracellular domain for ligand binding and an intracellular Toll/Interleukin-1 receptor (TIR) domain responsible for initiating downstream signaling.

The location of TLRs is strategic for immune surveillance. cellsignal.com Some TLRs, such as TLR1, TLR2, TLR4, TLR5, and TLR6, are located on the cell surface to detect extracellular microbial components. cellsignal.com Others, including TLR3, TLR7, TLR8, and TLR9, are found within intracellular compartments like endosomes, where they can sense nucleic acids from viruses and bacteria that have been taken into the cell. nih.govnih.govcellsignal.com

Upon binding to their specific PAMP, TLRs typically form homo- or heterodimers, which brings their TIR domains into close proximity. nih.gov This conformational change triggers a signaling cascade, often involving adaptor proteins like MyD88. elsevierpure.com This pathway culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB), leading to the expression of genes for pro-inflammatory cytokines, chemokines, and other molecules essential for orchestrating the immune response. invivogen.com

Overview of Pam3CSK4 TFA as a Synthetic Immunomodulator

Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, which are PAMPs found in the cell walls of both Gram-positive and Gram-negative bacteria. invivogen.com As a research tool, it is often used as its trifluoroacetate (B77799) (TFA) salt, which typically offers enhanced water solubility and stability compared to the free base form. medchemexpress.com

The primary mechanism of action for Pam3CSK4 is its function as a specific and potent agonist for the heterodimer of Toll-like Receptor 2 and Toll-like Receptor 1 (TLR2/TLR1). invivogen.cominvivogen.comselleckchem.com Recognition of the triacylated structure of Pam3CSK4 is mediated by the cooperation of TLR2 and TLR1. invivogen.com Structural studies show that the three lipid chains of the molecule bind within hydrophobic pockets of the TLR2 and TLR1 extracellular domains, inducing the dimerization of the receptors.

This binding event initiates the MyD88-dependent signaling pathway, leading to the potent activation of the pro-inflammatory transcription factor NF-κB. invivogen.cominvivogen.com The activation of this pathway results in the production of a variety of immune mediators, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Because of its well-defined mechanism and potent ability to stimulate a specific TLR pathway, Pam3CSK4 is widely used in immunological research to investigate innate immune responses, inflammation, and as a potential vaccine adjuvant. creative-diagnostics.com

Detailed Research Findings

The specific immunomodulatory effects of Pam3CSK4 have been detailed in numerous in vitro studies. It has been shown to activate a range of immune cells and modulate complex cellular responses, from cytokine secretion to immunoglobulin production.

One study directly compared the effects of Pam3CSK4 with another TLR1/2 agonist, human β-defensin-3 (hBD-3), on human monocytes. The results highlighted that while both agonists stimulate the production of IL-6 and IL-8, only Pam3CSK4 induced the production of the anti-inflammatory cytokine IL-10. nih.gov This differential activation of signaling pathways underscores the nuanced control that different ligands can exert through the same receptor complex. nih.gov

| Ligand (10 µg/ml) | IL-6 (pg/ml) | IL-8 (pg/ml) | IL-10 (pg/ml) |

| Pam3CSK4 | 10,250 | 175,000 | 1,450 |

| hBD-3 | 6,118 | 121,755 | Not Induced |

| Medium Alone | 1,607 | 55,470 | Not Induced |

| Data derived from a study on human monocytes, showing median cytokine levels. nih.gov |

Further research in a canine model demonstrated that Pam3CSK4 robustly stimulates the production of pro-inflammatory cytokines. In whole blood cultures from healthy dogs, Pam3CSK4 significantly increased the levels of TNF-α and IL-6, confirming its potent inflammatory effect across different species. nih.gov

| Treatment Group | TNF-α (pg/ml) | IL-6 (pg/ml) |

| Healthy Control (Unstimulated) | 18.6 | 68.7 |

| Healthy Control + Pam3CSK4 | 1045.2 | 3139.7 |

| Data represents mean cytokine levels in ex-vivo whole blood cultures from healthy dogs. nih.gov |

Pam3CSK4 also directly influences B cell function. Studies on murine B cells show that Pam3CSK4 is a potent mitogen, promoting B cell proliferation and viability. nih.govresearchgate.net Interestingly, it also modulates immunoglobulin (Ig) class switching. When used in combination with the TLR4 agonist Lipopolysaccharide (LPS), Pam3CSK4 was found to suppress LPS-driven IgG1 production while simultaneously enhancing the production of IgG2a. nih.govnih.gov This suggests that TLR1/2 signaling can specifically direct the type of antibody response, a critical finding for vaccine development. nih.govnih.gov

| Treatment | IgG1 Production (% of LPS alone) | IgG2a Production (% of LPS alone) |

| LPS | 100% | 100% |

| LPS + Pam3CSK4 | ~20% | ~250% |

| Data shows the relative effect of Pam3CSK4 on LPS-induced immunoglobulin production by mouse B cells. nih.gov |

Properties

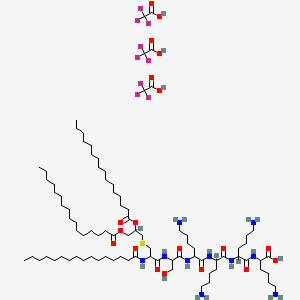

Molecular Formula |

C87H159F9N10O19S |

|---|---|

Molecular Weight |

1852.3 g/mol |

IUPAC Name |

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C81H156N10O13S.3C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*(H,6,7) |

InChI Key |

OMHVRUPOLLHATE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanisms of Action and Receptor Interactions of Pam3csk4 Tfa

Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) Heterodimerization

The initial and critical step in the mechanism of action of Pam3CSK4 is its binding to a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) on the cell surface. invivogen.commedchemexpress.com TLRs are a class of pattern recognition receptors (PRRs) that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). invivogen.comnih.gov TLR2, in particular, is pivotal in detecting a wide array of microbial components, including lipoproteins. invivogen.comnih.gov However, TLR2 does not act alone; it requires a co-receptor to mediate its signaling. For the recognition of triacylated lipopeptides like Pam3CSK4, TLR2 forms a functional heterodimer with TLR1. invivogen.comnih.gov This ligand-induced heterodimerization is the foundational event that allows for the transmission of an activation signal across the cell membrane. nih.govresearchgate.net

The molecular recognition of Pam3CSK4 is a highly specific process mediated by the coordinated action of TLR1 and TLR2. invivogen.comglpbio.com The TLR2/TLR1 complex is specifically tailored to recognize the characteristic triacyl structure of lipoproteins found in bacteria. nih.govnih.gov The stimulatory activity of these lipoproteins resides in their N-terminal acylated cysteine residue, a structure that Pam3CSK4 accurately mimics. invivogen.com The immune system, through the TLR2/TLR1 heterodimer, identifies this molecular pattern, leading to cell activation. nih.gov Research using cells transfected with different TLRs has confirmed that the response to triacylated lipopeptides is dependent on the presence of both TLR2 and TLR1. nih.gov

A key feature of the TLR2 system is its ability to differentiate between various forms of lipopeptides based on their degree of acylation. This discrimination is achieved by TLR2 partnering with either TLR1 or another co-receptor, TLR6. invivogen.comnih.gov The TLR2/TLR1 heterodimer is responsible for recognizing triacylated lipopeptides, while the TLR2/TLR6 heterodimer recognizes diacylated lipopeptides. nih.govnih.gov

Studies involving knockout mice have provided definitive evidence for this specificity. Mice lacking TLR1 show a defective response to triacylated lipopeptides but respond normally to diacylated ones. nih.gov Conversely, TLR6-deficient mice fail to respond to diacylated lipopeptides. nih.gov Mice deficient in TLR2 are unresponsive to both types of lipopeptides, highlighting its central role. nih.gov This elegant mechanism allows the innate immune system to discern subtle structural differences between microbial molecules and tailor the subsequent immune response. nih.gov The specificity can also be influenced by the length of the fatty acid chains on the lipopeptide. nih.gov

| TLR Heterodimer | Ligand Class Recognized | Example Ligand |

|---|---|---|

| TLR2 / TLR1 | Triacylated Lipopeptides | Pam3CSK4 |

| TLR2 / TLR6 | Diacylated Lipopeptides | Pam2CSK4, FSL-1 |

The crystal structure of the human TLR1-TLR2-Pam3CSK4 complex has elucidated the precise molecular interactions that govern recognition and dimerization. nih.govresearchgate.net The binding of Pam3CSK4 induces a conformational change, resulting in an "m" shaped heterodimer of the TLR1 and TLR2 extracellular domains. nih.govresearchgate.net

The three fatty acid chains of Pam3CSK4 are essential for mediating this interaction:

Two ester-bound lipid chains are inserted into a large, hydrophobic pocket within the TLR2 ectodomain. researchgate.netresearchgate.netosti.gov

The third, amide-bound lipid chain inserts into a narrower hydrophobic channel present in the TLR1 ectodomain. researchgate.netresearchgate.netosti.gov

This arrangement allows the single lipopeptide molecule to act as a literal bridge, physically linking TLR1 and TLR2. nih.gov The stability of this ternary complex is further reinforced by an extensive network of hydrogen bonds and other hydrophobic interactions at the interface between the two receptors. nih.govresearchgate.net The formation of this stable extracellular dimer is critical, as it brings the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 into close proximity, a necessary prerequisite for the initiation of downstream signaling cascades. researchgate.net

Downstream Intracellular Signaling Cascades Induced by Pam3CSK4 TFA

Upon the successful formation of the Pam3CSK4-TLR1-TLR2 complex, a signal is transduced across the cell membrane, activating intracellular signaling pathways. invivogen.com This process is initiated by the dimerization of the cytoplasmic TIR domains. researchgate.net

The primary signaling pathway engaged by the TLR2/TLR1 heterodimer is the MyD88-dependent pathway. invivogen.comnih.gov Myeloid differentiation primary response 88 (MyD88) is a crucial adaptor protein that is recruited to the clustered TIR domains of the activated receptor complex. nih.govnih.gov With the exception of TLR3, all TLRs utilize MyD88 to some extent to propagate their signals. oup.comyoutube.com

The engagement of MyD88 initiates a signaling cascade that is fundamental for generating an inflammatory response. nih.gov Studies using MyD88-deficient mouse models have demonstrated that this pathway is essential for the production of numerous pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNFα), in response to TLR stimulation. nih.gov While some research points to the existence of minor MyD88-independent pathways for TLR2, the MyD88-dependent cascade is the canonical and predominant mechanism for TLR2/TLR1-mediated activation. invivogen.comresearchgate.net

A central outcome of the MyD88-dependent pathway is the potent activation of the Nuclear Factor-kappa B (NF-κB) family of transcription factors. invivogen.comnovusbio.comprobechem.com The signaling cascade downstream of MyD88 leads to the activation of various kinases, which in turn phosphorylate and trigger the degradation of the inhibitory IκB proteins. youtube.com The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm into the nucleus. invivogen.comyoutube.com

Once in the nucleus, NF-κB dimers bind to specific κB sites in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators. invivogen.comnih.gov Pam3CSK4 has been shown to induce both the canonical (p65/RelA-dependent) and non-canonical (p52-dependent) NF-κB pathways. nih.gov The specific combination of NF-κB subunits activated can modulate the profile of gene expression; for instance, the p65 subunit is strongly linked to the production of IL-1β and IL-6, while the p52 subunit has been associated with the induction of the anti-inflammatory cytokine IL-10. nih.gov In addition to NF-κB, the TLR2/1 signal also activates other transcription factors, such as Activator protein 1 (AP-1), and signaling molecules like Mitogen-Activated Protein Kinases (MAPKs), which further contribute to the cellular response. invivogen.comnih.gov

| Signaling Component | Role in Pam3CSK4 Pathway | Key Downstream Effect |

|---|---|---|

| TLR1/TLR2 | Cell surface receptor heterodimer | Binds Pam3CSK4, initiates signaling |

| MyD88 | Primary intracellular adaptor protein | Recruits downstream kinases |

| NF-κB | Master transcription factor | Translocates to nucleus, induces pro-inflammatory gene expression |

| MAPKs (e.g., ERK, JNK) | Signaling kinases | Contribute to gene expression regulation |

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., p38, JNK1/2, ERK1/2, MEK1/2)

The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade is a critical downstream event following the stimulation of TLR2/TLR1 by Pam3CSK4. This pathway plays a fundamental role in translating the extracellular signal into a cellular response, such as inflammation and cell proliferation. youtube.com Research has consistently demonstrated that Pam3CSK4 induces the phosphorylation, and thereby activation, of several key members of the MAPK family, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov

In studies using primary brain microvascular endothelial cells (BMECs), treatment with Pam3CSK4 led to the detectable phosphorylation of ERK1/2, JNK, and p38 MAPK as early as one hour after stimulation. nih.gov Similarly, in human uveal melanocytes, Pam3CSK4 was shown to activate the NF-κB, ERK, JNK, and p38 signaling pathways. nih.gov This activation is not universal across all cell types or conditions, as one study using human microvascular endothelial cells (HMVECs) did not detect significant changes in MAPK activity after Pam3CSK4 priming. nih.gov However, the bulk of evidence supports a significant role for MAPK activation in the cellular response to Pam3CSK4. For instance, the activation of p38 MAPK and JNK has been identified as a consequence of TLR2 stimulation during endurance exercise, linking fatty acid signaling to these kinases. nih.gov The activation of these pathways is crucial for the expression of various downstream effectors; for example, Pam3CSK4-induced MMP-9 expression in BMECs was found to be dependent on the ERK1/2 and JNK signaling pathways. nih.gov

| MAPK Pathway Component | Effect of Pam3CSK4 Stimulation | Cell Type / Model | Key Finding |

| p38 MAPK | Increased phosphorylation (Activation) | Brain Microvascular Endothelial Cells, Uveal Melanocytes, Skeletal Muscle | Activated at 1 hour in BMECs; contributes to IL-6 expression. nih.govnih.govnih.gov |

| JNK1/2 | Increased phosphorylation (Activation) | Brain Microvascular Endothelial Cells, Uveal Melanocytes, Skeletal Muscle | Activated at 1 hour in BMECs; essential for MMP-9 expression. nih.govnih.govnih.gov |

| ERK1/2 | Increased phosphorylation (Activation) | Brain Microvascular Endothelial Cells, Uveal Melanocytes | Activated at 1 hour in BMECs; essential for MMP-9 expression. nih.govnih.gov |

Recruitment of Adapter Proteins (e.g., IRAKs, TRAF6)

The transduction of the signal from the activated TLR2/TLR1 receptor complex to downstream kinases is mediated by a series of adapter proteins. Upon ligand binding, TLRs recruit intracellular adapter molecules to form a signaling platform known as the Myddosome. frontiersin.org This process is initiated by the recruitment of the primary adapter protein, Myeloid Differentiation Primary Response 88 (MyD88). nih.gov

Following its recruitment, MyD88 engages members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family. frontiersin.org The hierarchical recruitment involves IRAK4, which is essential for the subsequent activation of IRAK1 and/or IRAK2. frontiersin.orgnih.gov While IRAK1 and IRAK2 can be recruited to the Myddosome, they exhibit a degree of redundancy in early signaling events. nih.gov The scaffold function of IRAK4 is crucial for bringing these kinases into the complex, and its kinase activity is required for their full activation and subsequent signaling. nih.gov

The activated IRAK proteins then interact with another key adapter, TNF Receptor-Associated Factor 6 (TRAF6), which functions as an E3 ubiquitin ligase. frontiersin.org The activation of TRAF6 is a critical step that links the Myddosome to downstream signaling cascades, including the MAPK and NF-κB pathways. nih.govnih.gov Studies have shown that the knockout of both IRAK1 and IRAK2 leads to a marked deficiency in TRAF6 activation, confirming their redundant but essential roles. nih.gov Therefore, the sequential recruitment and activation of MyD88, IRAKs, and TRAF6 form the core signaling axis that translates Pam3CSK4-TLR2/1 interaction into a robust cellular response.

| Adapter Protein | Role in Pam3CSK4 Signaling Pathway | Interaction Partners |

| IRAKs (IRAK1, IRAK2, IRAK4) | Signal transduction from MyD88. | MyD88, TRAF6, other IRAKs |

| TRAF6 | E3 ubiquitin ligase that activates downstream kinases. | IRAK1, IRAK2 |

Non-Canonical NF-κB Pathway Activation (e.g., p52/NF-κB2)

The Nuclear Factor-κB (NF-κB) family of transcription factors is a cornerstone of inflammatory gene expression. It is activated through two major pathways: the canonical and the non-canonical. researchgate.net While TLR agonists are classic activators of the canonical pathway (involving p65/RelA), evidence demonstrates that Pam3CSK4 can also specifically induce the non-canonical NF-κB pathway. nih.gov

The non-canonical pathway is characterized by the processing of the p100 protein into its active p52 form (also known as NF-κB2). researchgate.netnih.gov Studies in human monocytes have shown that stimulation with Pam3CSK4, but not necessarily other TLR1/2 agonists, leads to the activation of the non-canonical pathway and the generation of p52. nih.gov This activation has significant functional consequences, as the p52 subunit has been implicated in the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

This differential activation highlights a layer of specificity in TLR signaling, where different agonists for the same receptor can produce distinct signaling patterns and biological outcomes. The ability of Pam3CSK4 to induce p52 and subsequent IL-10 production in monocytes, a feat not shared by the TLR1/2 agonist human β-defensin-3, suggests that the non-canonical NF-κB pathway is a key determinant of the specific immune response profile generated by Pam3CSK4. nih.gov

| Pathway Component | Effect of Pam3CSK4 Stimulation | Cell Type | Associated Outcome |

| p100/p52 (NF-κB2) | Activation (processing of p100 to p52) | Human Monocytes | Induction of IL-10 expression. nih.gov |

Cellular and Molecular Immunomodulation by Pam3csk4 Tfa

Activation and Differentiation of Antigen-Presenting Cells

Antigen-presenting cells (APCs) are a critical link between the innate and adaptive immune systems. Pam3CSK4 TFA plays a significant role in activating these cells, thereby shaping the subsequent adaptive immune response.

Dendritic Cell (DC) Maturation and Co-stimulatory Molecule Expression (e.g., CD80, CD86, MHC Class II)

Dendritic cells are the most potent APCs, and their maturation is a crucial step in the initiation of T cell-mediated immunity. Upon encountering pathogens or their molecular patterns, such as those mimicked by Pam3CSK4 TFA, immature DCs undergo a maturation process. This process is characterized by a global remodeling of the DC cell surface into a pro-inflammatory state. oup.com

Pam3CSK4 TFA stimulation of monocyte-derived dendritic cells (mdDCs) leads to their functional maturation, which includes the upregulation of key surface molecules essential for T cell activation. nih.gov Research has demonstrated that Pam3CSK4 significantly enhances the expression of the co-stimulatory molecules CD80 and CD86. nih.govfrontiersin.org This upregulation is a hallmark of DC maturation and is critical for providing the second signal required for the activation of naïve T cells. frontiersin.orgrndsystems.com

| Marker | Function | Effect of Pam3CSK4 TFA |

|---|---|---|

| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Upregulated nih.govfrontiersin.org |

| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Upregulated nih.govfrontiersin.org |

| MHC Class II | Antigen presentation to CD4+ T cells | Expression is enhanced as part of the maturation process nih.govnih.gov |

Macrophage Activation

Macrophages are versatile phagocytes that can adopt different functional phenotypes in response to micro-environmental signals. Pam3CSK4 TFA is a known inducer of the classically activated (M1) macrophage phenotype, which is characterized by strong microbicidal activity and the production of pro-inflammatory mediators. nih.gov

Stimulation of macrophages with Pam3CSK4 TFA leads to the upregulation of inducible nitric oxide synthase (iNOS), a primary marker of M1 macrophages. nih.gov This is accompanied by the increased production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov This M1 polarization is crucial for the clearance of pathogens.

| Marker | Function | Induction by Pam3CSK4 TFA |

|---|---|---|

| iNOS | Production of nitric oxide, a microbicidal agent | Increased expression nih.gov |

| TNF-α | Pro-inflammatory cytokine | Increased production and secretion nih.govnih.gov |

| IL-6 | Pro-inflammatory cytokine | Increased production and secretion nih.gov |

Modulation of Lymphocyte Responses

Pam3CSK4 TFA not only activates the innate immune system but also directly and indirectly modulates the responses of B and T lymphocytes, the key players of the adaptive immune system.

B Cell Activation, Proliferation, and Differentiation into Antibody-Producing Plasma Cells

Pam3CSK4 TFA has been shown to be a potent activator of B cells. nih.govplos.orgnih.gov It enhances B cell activation through the increased expression of surface receptors, cytokine secretion, and proliferation. nih.govnih.gov In combination with other stimuli, such as ligands for other TLRs, Pam3CSK4 can lead to a further enhancement of B cell activation. nih.govnih.gov

The differentiation of B cells into antibody-producing plasma cells is a complex process that is influenced by various signals. While TLR stimulation can influence this differentiation, the journey to a terminally differentiated plasma cell often requires T cell help. plos.orgimmunopaedia.org.za B cells activated with Pam3CSK4, particularly in combination with other signals, display an enhanced capacity to differentiate into antibody-producing plasma cells in vitro. nih.govnih.gov

| Process | Effect of Pam3CSK4 TFA | Key Findings |

|---|---|---|

| Activation | Enhanced | Increased expression of surface activation markers. nih.govnih.gov |

| Proliferation | Enhanced | Acts as a B cell mitogen, promoting cell division. nih.gov |

| Differentiation to Plasma Cells | Promoted in synergy with other signals | Enhances the capacity of B cells to become antibody-producing cells, especially with T cell help. nih.govnih.govimmunopaedia.org.za |

Antibody Class Switch Recombination (e.g., IgG1, IgG2a)

A critical function of B cells is to switch the class of antibodies they produce, a process known as class switch recombination (CSR). This allows the immune system to generate antibodies with different effector functions. Pam3CSK4 TFA has a distinct influence on this process.

Research in murine models has demonstrated that Pam3CSK4 TFA signaling in B cells promotes a switch towards the IgG2a isotype while simultaneously suppressing the switch to IgG1. This is significant as IgG2a is generally associated with Th1-type immune responses, which are effective against intracellular pathogens. The mechanism behind this differential regulation involves the modulation of germline transcripts and transcription factors that control CSR.

| Antibody Isotype | Effect of Pam3CSK4 TFA | Associated Immune Response |

|---|---|---|

| IgG1 | Suppressed | Typically associated with Th2-type responses. |

| IgG2a | Enhanced | Typically associated with Th1-type responses. |

T Cell Differentiation (e.g., Th17 cells, CD4+ T cells, CD8+ T cells)

The differentiation of naïve CD4+ T cells into distinct effector subsets, such as Th1, Th2, and Th17 cells, is largely dictated by the cytokine environment and the co-stimulatory signals provided by APCs. By activating DCs, Pam3CSK4 TFA indirectly influences T cell differentiation.

| T Cell Subset | Effect | Mediating Factors |

|---|---|---|

| Th1 cells | Promoted | Activation of DCs leading to appropriate cytokine production (e.g., IL-12). nih.govcusabio.com |

| Th2 cells | Can be induced | Dependent on the specific context of DC activation. nih.govspilianakislab.gr |

| Th17 cells | Not induced | Pam3CSK4-matured DCs do not typically promote Th17 differentiation. nih.gov |

| CD4+ T cells | Activated and differentiated | Indirectly through the maturation of APCs. nih.gov |

| CD8+ T cells | Activation supported | Indirectly through APC activation and CD4+ T cell help. nih.govnih.gov |

Cytokine and Chemokine Production Profiles

Pam3CSK4 is a potent inducer of a variety of cytokines and chemokines, which are crucial for orchestrating an immune response. The profile of these signaling molecules can be both pro-inflammatory and anti-inflammatory, highlighting the complex role of TLR2/1 activation in immunity.

Upon recognition by TLR2/1, Pam3CSK4 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and AP-1. researchgate.net This, in turn, drives the expression of a suite of pro-inflammatory cytokines.

Research has consistently shown that Pam3CSK4 stimulation of human monocytes and macrophages leads to the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov For instance, in human monocytic THP-1 cells, Pam3CSK4 has been demonstrated to induce the expression of these key inflammatory mediators. researchgate.net Similarly, studies on human monocytes have revealed that Pam3CSK4 is a potent inducer of IL-1β, IL-6, and the chemokine interleukin-8 (IL-8). plos.org

In addition to monocytes and macrophages, Pam3CSK4 also stimulates other cell types to produce pro-inflammatory mediators. Pretreatment of murine neutrophils with Pam3CSK4 has been shown to enhance the expression of TNF-α, IL-1β, and IL-6. nih.gov Furthermore, Pam3CSK4 has been found to induce the expression of the chemokines CXCL1 and CXCL2, which are crucial for the recruitment of neutrophils to sites of inflammation. plos.orgplos.org Studies in mouse models of Mycoplasma pneumoniae pneumonia have shown that Pam3CSK4 treatment can induce the expression of CXCL1 and CXCL2 in neutrophils. plos.orgnih.gov

Table 1: Pam3CSK4-Induced Pro-inflammatory Cytokine and Chemokine Expression

| Cell Type | Induced Cytokine/Chemokine | Research Finding |

| Human Monocytes | TNF-α, IL-1β, IL-6, IL-8 | Pam3CSK4 stimulation leads to the production of these key pro-inflammatory cytokines and chemokines. nih.gov |

| Murine Neutrophils | TNF-α, IL-1β, IL-6 | Pretreatment with Pam3CSK4 enhances the expression of these cytokines. nih.gov |

| Murine Neutrophils | CXCL1, CXCL2 | Pam3CSK4 induces the expression of these neutrophil-attracting chemokines. plos.orgnih.gov |

| Human Monocytic THP-1 Cells | TNF-α, IL-1β, IL-6 | Pam3CSK4 is a potent inducer of these inflammatory mediators in this cell line. researchgate.net |

In addition to its pro-inflammatory effects, Pam3CSK4 also stimulates the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov This induction of IL-10 is a critical feedback mechanism that helps to regulate and dampen the inflammatory response, preventing excessive tissue damage.

Studies have shown that while both Pam3CSK4 and another TLR1/2 agonist, human β-defensin-3 (hBD-3), can induce pro-inflammatory cytokines in human monocytes, only Pam3CSK4 is capable of inducing IL-10 production. nih.gov This differential ability to induce IL-10 is linked to the activation of specific signaling pathways. Furthermore, in murine neutrophils, pretreatment with Pam3CSK4 has been found to enhance the expression of IL-10, alongside pro-inflammatory cytokines. nih.gov

The induction of IL-10 by Pam3CSK4 has been shown to have functional consequences. For example, in human monocytes, the IL-10 produced in response to Pam3CSK4 can lead to the down-modulation of the co-stimulatory molecule CD86. nih.gov

Table 2: Pam3CSK4-Induced Anti-inflammatory Cytokine Expression

| Cell Type | Induced Cytokine | Research Finding |

| Human Monocytes | IL-10 | Pam3CSK4, but not all TLR1/2 agonists, induces the production of the anti-inflammatory cytokine IL-10. nih.gov |

| Murine Neutrophils | IL-10 | Pretreatment with Pam3CSK4 enhances the expression of IL-10. nih.gov |

An interesting aspect of Pam3CSK4-mediated immune stimulation is its ability to induce a distinct cytokine profile compared to other TLR1/2 agonists. A prime example of this is the differential response observed between Pam3CSK4 and hBD-3 in human monocytes. While both agonists trigger the production of pro-inflammatory cytokines like IL-1β and IL-6, only Pam3CSK4 induces the anti-inflammatory cytokine IL-10. nih.gov

This difference in cytokine induction is attributed to the activation of distinct downstream signaling pathways. Specifically, the induction of IL-10 by Pam3CSK4 in human monocytes has been linked to the activation of the non-canonical NF-κB pathway. nih.gov In contrast, hBD-3 does not appear to activate this pathway, which may explain its inability to induce IL-10. nih.gov This highlights that not all TLR1/2 agonists are functionally equivalent and that the specific ligand can fine-tune the resulting immune response.

Other Cellular Effects

Beyond cytokine and chemokine induction, Pam3CSK4 exerts other significant effects on immune cells, including the regulation of enzyme expression and the enhancement of antimicrobial functions.

Pam3CSK4 has been shown to induce the expression of matrix metalloproteinase-9 (MMP-9) in human monocytic THP-1 cells. nih.govresearchgate.netkarger.com MMP-9 is an enzyme that degrades components of the extracellular matrix and its increased expression is associated with various inflammatory conditions. nih.gov

The induction of MMP-9 by Pam3CSK4 in THP-1 cells occurs at both the mRNA and protein levels. nih.govkarger.comresearchgate.net This process is dependent on the TLR2/MyD88 signaling pathway and involves the activation of several downstream kinases, including MEK/ERK, JNK, and p38 MAPK, as well as the transcription factor NF-κB/AP-1. nih.govresearchgate.net Inhibition of TLR2, MyD88, or these downstream signaling molecules has been shown to suppress Pam3CSK4-induced MMP-9 expression. nih.govresearchgate.net

Table 3: Signaling Pathway for Pam3CSK4-Induced MMP-9 Expression in THP-1 Cells

| Signaling Component | Role in MMP-9 Induction | Supporting Evidence |

| TLR2 | Essential for initiating the signaling cascade. | Neutralizing antibodies against TLR2 suppress MMP-9 production. nih.govresearchgate.net |

| MyD88 | Key adaptor protein in the downstream pathway. | MyD88-deficient cells do not express MMP-9 in response to Pam3CSK4. nih.govresearchgate.net |

| MEK/ERK, JNK, p38 MAPK | Downstream kinases that regulate gene expression. | Inhibition of these kinases significantly suppresses MMP-9 gene expression. nih.govresearchgate.net |

| NF-κB/AP-1 | Transcription factors that drive MMP-9 gene expression. | Increased activity of NF-κB/AP-1 is observed following Pam3CSK4 treatment. nih.govresearchgate.net |

Pam3CSK4 has been demonstrated to significantly enhance the antibacterial capabilities of neutrophils. nih.govplos.org Pretreatment of murine neutrophils with Pam3CSK4 augments their phagocytic and killing activities against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This enhancement is associated with an increase in the production of antimicrobial molecules. nih.gov

Specifically, Pam3CSK4 pretreatment of GM-CSF-induced neutrophils leads to increased expression of inducible nitric oxide synthase (iNOS) and cathelicidin-related antimicrobial peptide (CRAMP). nih.gov Furthermore, Pam3CSK4 can improve the antimicrobial activity of neutrophils by activating both bone marrow-derived and peripheral neutrophils. plos.org The enhanced bactericidal activity is also linked to robust oxidative activity and the release of lactoferrin. plos.org These findings suggest that Pam3CSK4 can bolster the innate immune response to bacterial infections by priming neutrophils for more effective pathogen clearance. researchgate.netnih.govplos.org

Platelet Activation and Inflammatory Mediator Release

The synthetic triacylated lipopeptide Pam3CSK4, a well-established agonist for the Toll-like receptor 2/Toll-like receptor 1 (TLR2/TLR1) heterodimer, plays a significant role in initiating thromboinflammatory responses by directly engaging platelets. ahajournals.orginvivogen.com Platelets, which are anucleated cell fragments, express functional TLRs, enabling them to recognize pathogen-associated molecular patterns (PAMPs) like Pam3CSK4 and participate in the innate immune response. ahajournals.orgnih.gov The interaction between Pam3CSK4 and platelet TLR2/TLR1 triggers a cascade of intracellular signaling events, leading to platelet activation and the subsequent release of a variety of inflammatory mediators.

Research has demonstrated that stimulation of platelets with Pam3CSK4 directly induces several pro-thrombotic and pro-inflammatory effects. nih.gov These responses include platelet aggregation, adhesion to collagen, and the formation of platelet-neutrophil aggregates. ahajournals.org The activation process is characterized by key molecular changes, such as the surface expression of P-selectin (also known as CD62P), a molecule crucial for platelet adhesion to leukocytes and endothelial cells, and the activation of integrin αIIbβ3, which is essential for platelet aggregation. ahajournals.orgnih.gov

The signaling pathways implicated in Pam3CSK4-mediated platelet activation are complex. Key pathways identified include the phosphoinositide 3-kinase (PI3-K)/Akt pathway and the nuclear factor-kappaB (NF-κB) signaling cascade. ahajournals.orgnih.govnih.gov Upon stimulation with Pam3CSK4, the p85 regulatory subunit of PI3-K directly interacts with the intracellular domain of TLR2, initiating the signaling cascade. ahajournals.org This leads to the phosphorylation and activation of Akt. ahajournals.org Concurrently, Pam3CSK4 stimulation results in the degradation of IκBα, an inhibitor of NF-κB, and the phosphorylation of the p65 subunit of NF-κB, confirming the activation of this non-genomic pathway in anucleate platelets. nih.gov These signaling events drive the functional responses of the platelet.

However, it is noteworthy that some studies have reported conflicting findings, with certain experimental conditions showing no platelet aggregation or P-selectin expression upon Pam3CSK4 stimulation. thieme-connect.de Other research conducted under flow conditions has even shown that Pam3CSK4 can inhibit platelet deposition on collagen, suggesting that the context of the stimulation (e.g., static versus dynamic environments, isolated platelets versus whole blood) is a critical determinant of the outcome. nih.gov

The activation of platelets by Pam3CSK4 results in the release of various inflammatory mediators from their granules, contributing to the inflammatory milieu. These released substances can modulate the function of other immune and endothelial cells.

Key Research Findings on Pam3CSK4-Induced Platelet Activation

| Response | Finding | Signaling Pathway Implicated | Reference(s) |

|---|---|---|---|

| Platelet Aggregation | Directly induced by Pam3CSK4 in isolated human platelets. | TLR2/PI3-K, NF-κB | ahajournals.orgnih.gov |

| Platelet Adhesion | Increased adhesion to collagen following stimulation. | TLR2/PI3-K | ahajournals.org |

| P-selectin (CD62P) Expression | Upregulated on the platelet surface. | NF-κB, PI3-K/Akt | ahajournals.orgnih.gov |

| Integrin αIIbβ3 Activation | "Inside-out" signaling leads to activation. | TLR2-dependent | ahajournals.orgresearchgate.net |

| Platelet-Neutrophil Aggregates | Formation induced in human whole blood. | TLR2/P-selectin | ahajournals.org |

| Platelet Deposition (under flow) | Inhibited platelet deposition on collagen in a dose-dependent manner. | Not specified | nih.gov |

| Contrasting Finding | No platelet aggregation or CD62P expression observed in some studies. | Not applicable | thieme-connect.de |

Upon activation, these platelets release a host of bioactive molecules that mediate inflammation.

Inflammatory Mediators Released from Platelets upon Pam3CSK4 Stimulation

| Mediator | Function/Significance | Reference(s) |

|---|---|---|

| ATP (Adenosine Triphosphate) | Acts as a feedback agonist, amplifying platelet activation. | nih.govnih.gov |

| von Willebrand Factor (vWF) | A crucial protein for platelet adhesion and aggregation. | nih.gov |

| CD40 Ligand (CD40L/CD154) | A potent pro-inflammatory molecule that activates endothelial cells and other immune cells. | nih.gov |

| CCL5 (RANTES) | A chemokine that attracts leukocytes to the site of inflammation. | researchgate.net |

| Reactive Oxygen Species (ROS) | Contribute to oxidative stress and can modulate signaling pathways. | ahajournals.org |

| Thromboxane A2 (TxA2) | A potent vasoconstrictor and platelet agonist involved in a positive feedback loop. | nih.govfrontiersin.org |

Pre Clinical Immunological Applications and Animal Models with Pam3csk4 Tfa

Vaccine Adjuvant Research and Development

Pam3CSK4 has demonstrated considerable potential as a vaccine adjuvant in a variety of pre-clinical models. Its ability to stimulate a robust immune response makes it an attractive candidate for enhancing the efficacy of modern subunit vaccines, which are often poorly immunogenic on their own.

Pam3CSK4 is recognized as a potent adjuvant capable of augmenting adaptive immune responses to a range of vaccine antigens. invivogen.com Its mechanism of action involves the activation of innate immune cells, such as dendritic cells, through TLR2/1 signaling, which is a critical bridge to the adaptive immune system. plos.org This activation leads to the upregulation of proinflammatory and Th1-polarizing cytokine genes, creating a microenvironment conducive to the development of strong antigen-specific immunity. invivogen.comcreative-diagnostics.com Studies have demonstrated its capacity to improve the efficacy of vaccines against various pathogens, including influenza virus and Leishmania. invivogen.comcreative-diagnostics.com

The conjugation of Pam3CSK4 to synthetic long peptides (SLPs) has been shown to significantly enhance the induction of anti-tumor immunity, highlighting its versatility in different vaccine platforms. researchgate.net This approach leverages the adjuvant properties of Pam3CSK4 to boost the response to tumor-associated antigens.

A key function of a vaccine adjuvant is to increase the magnitude and duration of the antibody response. Pam3CSK4 has been shown to effectively enhance humoral immunity against both viral and bacterial antigens. In pre-clinical studies, it has been reported to increase antibody responses to influenza antigens. invivogen.comcreative-diagnostics.com

A notable example is the use of Pam3CSK4 in combination with Poly I:C, a TLR3 agonist. When formulated with a depot-forming vaccine platform (DepoVax™), this combination induced a rapid, robust, and persistent antigen-specific serum antibody titer against both influenza and anthrax antigens in mice after a single immunization. plos.orgresearchgate.net The synergistic effect of activating both TLR1/2 and TLR3 pathways appears to be particularly effective in promoting B cell activation and differentiation into antibody-producing plasma cells. plos.org

Similarly, in a SARS-CoV-2 nanoparticle vaccine model, the inclusion of Pam3CSK4 as an adjuvant significantly facilitated the production of RBD-specific IgA and IgG antibodies in mice. researchgate.net This was accompanied by an enhanced neutralizing antibody response against the virus. researchgate.net

Table 1: Effect of Pam3CSK4 Adjuvant on Antibody Titers in a Murine Influenza Vaccine Model This table presents representative data on the endpoint antibody titers against influenza recombinant hemagglutinin (rHA) antigen in CD-1 mice vaccinated with a DepoVax™-formulated vaccine with and without different adjuvants.

| Adjuvant | Antigen-Specific Antibody Endpoint Titer (Week 4) | Antigen-Specific Antibody Endpoint Titer (Week 8) |

|---|---|---|

| None | ~1,000 | ~2,000 |

| Poly I:C (1 µg) | ~10,000 | ~20,000 |

| Pam3CSK4 (1 µg) | ~8,000 | ~15,000 |

| Poly I:C + Pam3CSK4 | ~50,000 | ~100,000 |

The nature of the T cell response is critical for the clearance of many pathogens and for long-term immunological memory. Pam3CSK4 has been shown to modulate T cell responses, often promoting a Th1-biased phenotype, which is important for combating intracellular pathogens. invivogen.comcreative-diagnostics.com For instance, as an adjuvant in a DNA-based vaccine against Leishmania, Pam3CSK4 increased the number of antigen-specific CD8+ T cells and induced higher levels of IFN-γ, a key Th1 cytokine. creative-diagnostics.com

The combination of Pam3CSK4 and Poly I:C not only boosts antibody responses but also enhances the capacity of B cells to activate allogeneic CD4+ T cells in vitro. plos.org However, the effect of Pam3CSK4 on T cell differentiation can be context-dependent. In a study involving a vaccine against the fungus Cryptococcus gattii, Pam3CSK4 did not promote a Th17 response but instead was associated with an increase in regulatory T cells (Tregs), which did not contribute to protection in that specific model. nih.govnih.gov This highlights the importance of the pathogen and antigen context in determining the ultimate immunological outcome of Pam3CSK4 adjuvanticity.

The efficacy of Pam3CSK4 as an adjuvant is often evaluated in comparison to other TLR ligands. In a study comparing various adjuvants for a SARS-CoV-2 RBD nanoparticle vaccine, Pam3CSK4, the TLR2/6 agonist Pam2CSK4, and the TLR7/8 agonist RS09 all significantly elevated IgG antibody levels compared to other adjuvanted groups after a boost immunization. nih.gov These three adjuvants produced approximately 70-fold higher neutralizing antibody titers than the non-adjuvanted control. nih.gov

In another comparative study, a modified version of Pam3CSK4, known as Amplivant (AV), was found to induce stronger dendritic cell maturation and more potent in vivo T cell priming and antitumor immunity when conjugated to synthetic long peptides, compared to the original Pam3CSK4 conjugate. researchgate.net Furthermore, a comparison between the TLR1/2 agonists Pam3CSK4 and human β-defensin-3 (hBD-3) revealed differential effects on monocyte activation; while both induced proinflammatory cytokines, only Pam3CSK4 induced the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests that hBD-3 might be better suited as a vaccine adjuvant in situations where an IL-10 response is undesirable. nih.gov

Table 2: Comparative Neutralizing Antibody Response with Different TLR Adjuvants in a SARS-CoV-2 Vaccine Model This table illustrates the neutralizing antibody titers in mice vaccinated with an RBD-nanoparticle vaccine formulated with different adjuvants at week 4 post-boost immunization.

| Adjuvant Group | Relative Neutralizing Antibody Titer (Fold increase vs. No Adjuvant) |

|---|---|

| No Adjuvant | 1 |

| Pam2CSK4 | ~70 |

| Pam3CSK4 | ~70 |

| RS09 (TLR7/8 agonist) | ~70 |

| Sigma Adjuvant System (Positive Control) | ~10 |

Models of Inflammatory Responses and Pathogen Challenge

Beyond its role as a vaccine adjuvant, Pam3CSK4 is a valuable tool for studying inflammatory responses and host defense mechanisms in the context of pathogen challenge models.

Pre-treatment with Pam3CSK4 has been shown to confer significant protection in murine models of both pulmonary and systemic MRSA infection. plos.orgresearchgate.net In a model of MRSA pneumonia, intranasal pre-treatment with Pam3CSK4 led to a significant reduction in mortality and a lower bacterial burden in the lungs and bronchus compared to control mice. plos.org

Interestingly, this protective effect was not associated with increased neutrophil recruitment to the site of infection. plos.orgresearchgate.net In fact, Pam3CSK4 pre-treatment was linked to less neutrophil infiltration. plos.org Instead, the enhanced bacterial clearance appears to be a result of improved neutrophil function, specifically enhanced phagocytosis and bactericidal activity. researchgate.net Pam3CSK4 pre-treatment also modulates the cytokine environment, leading to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, which can contribute to tissue damage during severe infections. plos.org

Table 3: Protective Efficacy of Pam3CSK4 Pre-treatment in a Murine MRSA Pneumonia Model This table summarizes key findings from a study where mice were pre-treated with Pam3CSK4 24 hours prior to intranasal infection with MRSA.

| Parameter | Control Group (Saline Pre-treatment) | Pam3CSK4 Pre-treatment Group | Significance |

|---|---|---|---|

| Survival Rate (at 72h post-infection) | ~30% | ~70% | P < 0.05 |

| Bacterial Burden in Lung (log10 CFU/g tissue at 12h) | ~8.5 | ~7.0 | P < 0.01 |

| Neutrophil Count in BALF (x10^5 at 12h) | ~12 | ~6 | P < 0.05 |

Modulation of Inflammatory Conditions (e.g., Uveitis, Rhinitis)

The synthetic lipopeptide Pam3CSK4, a well-known agonist for Toll-like receptors 2 and 1 (TLR1/2), has been investigated for its role in modulating inflammatory conditions, particularly non-infectious uveitis. nih.gov Research using experimental mouse models has demonstrated that Pam3CSK4 can induce ocular inflammation.

In a study involving C57Bl/6 mice, the intravitreal injection of Pam3CSK4 was shown to induce acute anterior uveitis. nih.gov This inflammatory effect was significantly diminished in TLR2 knockout (KO) mice, highlighting the critical role of the TLR2 signaling pathway in this process. nih.gov The study further explored the mechanisms in cultured human uveal melanocytes (UM), which are pigment cells in the eye. Pam3CSK4 was found to increase the expression of TLR1 and TLR2 proteins in these cells. nih.gov

Upon stimulation with Pam3CSK4, human uveal melanocytes significantly increased their production of several pro-inflammatory cytokines and chemokines that are associated with uveitis. nih.gov Specifically, elevated protein and mRNA levels were observed for Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL-2), CXCL-1, and CXCL-8 (IL-8). nih.gov Conversely, levels of IL-10, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) were not significantly affected. nih.gov The induction of IL-6 was found to be dependent on the activation of several signaling pathways, including NF-κB, ERK, JNK, and p38. nih.gov The use of an NF-κB inhibitor was able to completely block the Pam3CSK4-induced IL-6 stimulation. nih.gov These findings suggest that excessive reaction to molecules like Pam3CSK4, which mimic components of gram-positive bacteria, may contribute to the development of non-infectious uveitis. nih.gov

Synergistic Effects with Other Pathogen-Associated Molecular Patterns (e.g., LPS)

Pam3CSK4's immunomodulatory effects are often studied in comparison or in combination with other pathogen-associated molecular patterns (PAMPs), such as Lipopolysaccharide (LPS), a component of gram-negative bacteria that primarily signals through Toll-like receptor 4 (TLR4).

In murine macrophage-like RAW 264.7 cells, both Pam3CSK4 and LPS were shown to induce a pro-inflammatory M1 phenotype, characterized by an increase in inducible nitric oxide synthase (iNOS) transcripts. nih.gov These TLR agonists induced the production of TNF-α in these cells. nih.gov Even after polarizing the cells to an anti-inflammatory M2 state with IL-4, a subsequent stimulation with Pam3CSK4 or LPS could still trigger high levels of TNF-α, demonstrating a persistent pro-inflammatory response. nih.gov

Studies on neonatal murine models have compared the systemic effects of Pam3CSK4 and LPS. nih.govnih.gov When administered systemically to neonatal mice, both Pam3CSK4 and LPS induced an increase in absolute spleen and liver weights by postnatal day 12 (PND12). nih.gov In terms of inflammatory response in the brain, a single injection of Pam3CSK4 at PND3 induced elevated levels of IL-1β, IL-6, KC, and MCP-1, which was a similar cytokine and chemokine profile to that induced by LPS. nih.govnih.gov Notably, the increase in IL-1β was significantly greater in the Pam3CSK4-treated pups compared to the LPS-treated ones. nih.gov

Research in bovine polymorphonuclear neutrophils (PMNs) revealed a selective response to different TLR ligands. nih.gov While both Pam3CSK4 (a TLR2/1 agonist) and ultrapure LPS (a TLR4 agonist) caused an increase in cell size, only Pam3CSK4 was able to consistently induce a calcium influx, increase the production of reactive oxygen species (ROS), and stimulate the secretion of gelatinase granules. nih.gov

Investigations in Canine Leishmaniasis Models

Pam3CSK4 has been explored as an immunomodulator in the context of canine leishmaniasis, a significant zoonotic disease caused by the parasite Leishmania infantum. nih.gov The immune response in dogs is complex, and discovering effective immunomodulators is crucial for developing better prevention and treatment strategies. nih.gov

One study investigated the inflammatory effects of Pam3CSK4, both alone and combined with L. infantum antigen, on whole blood samples from dogs with different disease statuses: sick, "resistant" (Ibizan hounds), and non-infected healthy controls. nih.gov The results confirmed the pro-inflammatory effect of the TLR2 agonist in canines, observing a strong activation of pro-inflammatory responses with high levels of TNF-α and IL-6 after stimulation with Pam3CSK4. nih.gov Interestingly, the TNF-α and IL-6 responses were significantly stronger in the resistant Ibizan hound group compared to the sick and control dogs. nih.gov This suggests that the robust pro-inflammatory response capacity, particularly via TLR2, may be associated with resistance to the disease. nih.gov

Furthermore, Pam3CSK4 has been evaluated as a potential vaccine adjuvant. nih.gov An investigation into intranasal vaccination with killed Leishmania amazonensis promastigotes antigen (LaAg) found that adding Pam3CSK4 as an adjuvant boosted the anti-Leishmania immunogenicity in a murine model of visceral leishmaniasis. nih.gov This provides a basis for exploring its use in developing more effective vaccine strategies against leishmaniasis. nih.gov

Investigation of Systemic Immune Modulation in Pre-clinical Models

Effects on Neonatal Murine Brain Development and Organ Weights

The systemic administration of Pam3CSK4 during the early postnatal period has been shown to have a significant impact on neonatal murine development, particularly affecting the brain and peripheral organs. nih.govnih.gov In a key study, neonatal mice were treated systemically from postnatal day 3 (PND3) to PND11. nih.govnih.gov

The results at PND12 showed that repeated exposure to Pam3CSK4 led to a decrease in brain weight compared to controls. nih.gov This was accompanied by a reduction in the volume of cerebral gray matter, forebrain white matter, and the cerebellar molecular layer. nih.gov Furthermore, Pam3CSK4-treated mice exhibited a lower neuronal density in the hippocampus and an increased density of microglia in the cerebrum. nih.govnih.gov These effects on the brain were confirmed to be TLR2-dependent, as they were not observed in TLR2-deficient mice treated with Pam3CSK4. nih.gov

In contrast to the brain, the spleen and liver showed an increase in absolute weight in the Pam3CSK4-treated animals at PND12. nih.govnih.gov Body weight, however, was not significantly different between the groups at this time point. nih.gov These systemic inflammatory effects highlight the potent immunomodulatory capacity of Pam3CSK4, which can have detrimental short-term consequences on the developing neonatal brain. nih.govnih.gov

Table 1: Effect of Systemic Pam3CSK4 Administration on Organ Weights in Neonatal Mice at PND12 Data sourced from a study involving daily administration from PND3 to PND11. nih.gov

| Treatment Group | Brain Weight | Spleen Weight | Liver Weight |

| Control (Saline) | Normal | Normal | Normal |

| Pam3CSK4 | Decreased | Increased | Increased |

| LPS | No Difference | Increased | Increased |

Table 2: Summary of Pam3CSK4 Effects on Neonatal Murine Brain at PND12 nih.govnih.gov

| Parameter | Finding |

| Brain Volume | Decreased volume of cerebral gray and white matter |

| Hippocampus | Decreased neuronal density |

| Cerebrum | Increased microglia density |

| Inflammatory Cytokines | Increased levels of IL-1β, IL-6, KC, MCP-1 |

| Cell Proliferation/Death | No effect on caspase-3 or general cell proliferation |

Structure Activity Relationships Sar and Optimization of Pam3csk4 Tfa Derivatives

Influence of Lipopeptide Acylation on Receptor Dimerization and Specificity (Pam3CSK4 vs. Pam2CSK4)

The degree of acylation is a primary determinant of TLR2 heterodimer specificity. invivogen.com TLR2 is unique among Toll-like receptors in its requirement to form heterodimers with either TLR1 or TLR6 to initiate a signaling cascade. nih.gov This dimerization preference is dictated by the structure of the lipopeptide ligand, specifically the number of fatty acid chains it possesses. researchgate.net

Pam3CSK4 is a triacylated lipopeptide, mimicking lipoproteins from Gram-negative bacteria. nih.govresearchgate.net Structural biology studies have revealed that its three lipid chains are essential for mediating the formation of a stable TLR1/TLR2 heterodimer. invivogen.com In contrast, diacylated lipopeptides like Pam2CSK4, which are analogous to lipoproteins from Gram-positive bacteria and mycoplasma, are recognized by the TLR2/TLR6 heterodimer. researchgate.netnih.govresearchgate.net

The mechanism of this specificity lies in the distinct architectures of the TLR1 and TLR6 ligand-binding pockets. repec.org

Pam3CSK4 and TLR1/TLR2: The two ester-bound palmitoyl (B13399708) chains of Pam3CSK4 are inserted into a deep hydrophobic pocket within the TLR2 ectodomain. The third, amide-bound lipid chain is accommodated by a corresponding hydrophobic channel in TLR1. researchgate.netinvivogen.com This tripartite lipid interaction acts as a molecular "glue," stabilizing the "m" shaped TLR1-TLR2 heterodimer and bringing the intracellular Toll/interleukin-1 receptor (TIR) domains into proximity to initiate downstream signaling. invivogen.com

Pam2CSK4 and TLR2/TLR6: Pam2CSK4 lacks the amide-linked acyl chain. While its two ester-bound chains bind to the TLR2 pocket in a manner similar to Pam3CSK4, TLR6 is recruited as the dimerization partner. researchgate.netrepec.org The hydrophobic channel that binds the third acyl chain in TLR1 is obstructed in TLR6 by two bulky phenylalanine residues (F343 and F365). researchgate.netrepec.org This structural difference prevents TLR6 from effectively binding triacylated lipopeptides, thereby ensuring the specific recognition of diacylated ligands by the TLR2/TLR6 complex. researchgate.net

This differential recognition based on acylation allows the innate immune system to distinguish between different classes of bacterial pathogens and mount an appropriate response. nih.gov

Analysis of Hydrophobic Interactions and Hydrogen Bonding in TLR Binding

The binding of Pam3CSK4 to the TLR1/TLR2 complex is a highly orchestrated event stabilized by a combination of extensive hydrophobic interactions and a network of specific hydrogen bonds. invivogen.com

Hydrophobic Interactions: The primary driving force for the formation of the ligand-receptor complex is the burial of the ligand's lipid chains into hydrophobic pockets on the receptors.

The two ester-linked C16 palmitoyl chains of Pam3CSK4 are inserted into a large, internal hydrophobic pocket on the convex surface of TLR2, formed by residues from the Leucine-Rich Repeat (LRR) modules 9 through 12. researchgate.netnih.gov

The single amide-linked C16 palmitoyl chain is simultaneously inserted into a hydrophobic channel within TLR1. researchgate.net These abundant hydrophobic interactions effectively sequester the lipid tails from the aqueous environment and are critical for the stable dimerization of the two receptors.

Hydrogen Bonding: While hydrophobic forces anchor the lipid portion, a network of hydrogen bonds involving the ligand's more polar headgroup is crucial for correct positioning and signal induction. researchgate.net

The glycerol (B35011) and peptide backbone of Pam3CSK4 remain near the solvent-exposed entrance of the binding pockets.

Studies have shown that specific H-bond networks on the surface of TLR2, even those several angstroms away from the direct ligand contact site, are critical for signaling. These networks appear to control a conformational state of TLR2 that is permissive for the formation of a functional, signal-inducing ternary complex with TLR1 and the ligand.

Therefore, the binding process involves an initial nonspecific interaction of the fatty acids with the hydrophobic pockets, followed by a specific hydrogen-bonding engagement of the ligand's headgroup that locks in a signaling-competent conformation.

Design and Immunological Evaluation of Pam3CSK4 Derivatives

Building on the detailed structural understanding of the TLR1/TLR2/Pam3CSK4 complex, researchers have designed and synthesized novel derivatives to probe and modulate the resulting immune response. nih.gov This has led to the identification of agonists with tailored specificities and cytokine profiles, highlighting the tunability of the TLR2-mediated immune response. nih.govscienceopen.com

The immune response to TLR2 agonists can vary between species, a phenomenon attributed to structural differences in the TLRs themselves. For instance, the ligand-binding pocket of mouse TLR2 is shorter than that of human TLR2. researchgate.net This structural variance has been exploited to develop species-specific agonists.

In one study, a series of Pam3CSK4 derivatives were designed and evaluated for their immunostimulatory activities. nih.gov This effort successfully identified compounds with clear species preference: nih.gov

Derivative 35c was identified as a murine-specific TLR2 agonist. nih.gov

Derivative 35f was identified as a human-specific TLR2 agonist. nih.gov

These findings demonstrate that subtle modifications to the Pam3CSK4 scaffold can fine-tune its interaction with the TLR binding pocket to achieve species selectivity.

Table 1: Species-Specific Pam3CSK4 Derivatives

| Derivative | Target Specificity | Source |

|---|---|---|

| 35c | Murine-specific TLR2 agonist | nih.gov |

| 35f | Human-specific TLR2 agonist | nih.gov |

A key goal in the design of Pam3CSK4 derivatives is to control which TLR2 heterodimer is formed, thereby programming the subsequent immune response. While Pam3CSK4 is a canonical TLR2/TLR1 agonist, structural modifications have successfully generated derivatives that can selectively engage either the TLR2/TLR1 or the TLR2/TLR6 complex. nih.gov

A study based on the crystal structure of the human TLR1/TLR2/Pam3CSK4 complex produced a library of derivatives with altered receptor selectivity. nih.gov Antibody blocking tests confirmed the specific pathways activated by these new compounds: nih.gov

Derivatives 35a and 35d were confirmed to be TLR2/TLR1 agonists, similar to the parent compound. nih.gov

Remarkably, derivative 35f (also identified as a human-specific agonist) was shown to be a TLR2/TLR6 agonist, indicating that the structural changes redirected its binding preference away from TLR1 and towards TLR6. nih.gov

This demonstrates that the principles of acylation-based specificity can be modulated through synthetic chemistry to create agonists that selectively trigger distinct TLR2 heterodimer pathways.

Table 2: Heterodimer-Selective Pam3CSK4 Derivatives

| Derivative | Activated Heterodimer | Source |

|---|---|---|

| 35a | TLR2/TLR1 | nih.gov |

| 35d | TLR2/TLR1 | nih.gov |

| 35f | TLR2/TLR6 | nih.gov |

Modifying the structure of a TLR2 agonist can lead to distinct downstream signaling events and, consequently, different profiles of induced cytokines. This suggests that not all TLR2 activation is equal, and the specific nature of the ligand-receptor interaction can fine-tune the qualitative and quantitative aspects of the immune response. nih.gov

For example, a comparison between Pam3CSK4 and another TLR1/2 agonist, human β-defensin 3 (hBD-3), revealed divergent cytokine induction in human monocytes. While both ligands induced pro-inflammatory cytokines like IL-6 and IL-1β, only Pam3CSK4 induced significant levels of the anti-inflammatory cytokine IL-10. This difference was linked to the activation of distinct nuclear factor-κB (NF-κB) signaling pathways: Pam3CSK4 activated the non-canonical p52/NF-κB2 pathway, which is implicated in IL-10 production, whereas hBD-3 did not.

Similarly, studies on Pam3CSK4 derivatives have shown a direct correlation between structural changes and cytokine output.

Derivative 35d , a human and murine TLR2/TLR1 agonist, showed activity comparable to Pam3CSK4, strongly upregulating TNF-α and IL-6 mRNA. nih.gov

In canines, Pam3CSK4 stimulation of whole blood robustly increased the production of the inflammatory cytokines TNF-α and IL-6.

In human uveal melanocytes, Pam3CSK4 significantly elevated levels of IL-6, MCP-1, CXCL-1, and CXCL-8, but not IL-10 or TNF-α.

In acute lymphoblastic leukemia (ALL) cells, Pam3CSK4 (TLR2/1) induced caspase-mediated apoptosis, whereas the TLR2/6 agonist Pam2CSK4 did not, highlighting a profound difference in functional outcome based on heterodimer engagement.

These findings illustrate that structural modifications to the Pam3CSK4 ligand can profoundly alter the resulting cytokine milieu, offering a strategy to develop biased agonists for specific therapeutic applications, such as vaccine adjuvants where an IL-10 response may be undesirable.

Table 3: Cytokine Induction Profiles of Pam3CSK4 and Related Ligands

| Ligand/Derivative | Cell/System | Key Induced Cytokines/Effects | Source |

|---|---|---|---|

| Pam3CSK4 | Human Monocytes | IL-6, IL-1β, IL-10 | |

| hBD-3 (TLR1/2 agonist) | Human Monocytes | IL-6, IL-1β (No IL-10) | |

| Derivative 35d | Human/Murine Cells | TNF-α, IL-6 | nih.gov |

| Pam3CSK4 | Canine Whole Blood | TNF-α, IL-6 | |

| Pam3CSK4 | Human Uveal Melanocytes | IL-6, MCP-1, CXCL-1, CXCL-8 | |

| Pam3CSK4 | ALL Leukemia Cells | Pro-apoptotic | |

| Pam2CSK4 | ALL Leukemia Cells | Non-apoptotic |

Self-Assembly Characteristics and their Influence on Bioactivity (e.g., Wormlike Micelles)

Lipopeptides like Pam3CSK4 are amphiphilic molecules that spontaneously self-assemble in aqueous solution above a critical aggregation concentration. scienceopen.com The geometry of these self-assembled nanostructures is dictated by the molecule's structure—particularly the balance between the hydrophobic lipid tails and the hydrophilic peptide headgroup—and directly influences its bioactivity. nih.govscienceopen.com

Studies comparing the self-assembly of Pam3CSK4 and its diacylated counterpart, Pam2CSK4, have revealed striking differences in the resulting morphologies:

Pam3CSK4 predominantly forms flexible, wormlike micelles, which can coexist with smaller globular structures. This morphology is associated with a β-sheet secondary structure in the peptide region and a bilayer molecular packing arrangement. nih.gov

Pam2CSK4 , having a different hydrophilic-lipophilic balance due to the absence of the third acyl chain, assembles into simpler spherical micelles. nih.gov

The formation of these aggregates is a prerequisite for biological activity. The release and availability of individual lipopeptide molecules or small aggregates are necessary for TLR2 recognition. For instance, bacterial phenol-soluble modulin (PSM) peptides act as surfactants that are required to mobilize lipoproteins from the bacterial membrane, making them available to stimulate TLR2. The self-assembly into micelles can be seen as a mechanism to maintain the lipopeptide in a soluble, bioavailable state, facilitating its interaction with TLRs on the surface of immune cells. The specific shape of the aggregate, such as the wormlike micelles of Pam3CSK4, may further influence the presentation of the agonist to the receptor complex, potentially affecting the avidity and kinetics of binding and the subsequent strength or quality of the downstream signal.

Methodological Considerations in Pam3csk4 Tfa Research

In Vitro Cell Culture Models for Immune Activation Studies

A variety of cell culture models are instrumental in dissecting the cellular and molecular responses to Pam3CSK4. These models range from engineered reporter cell lines to primary immune cells, each offering unique advantages for studying TLR2/1-mediated immune activation.

HEK-Blue™ TLR2 cells: These Human Embryonic Kidney 293 (HEK293) cells are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. invivogen.com They serve as a streamlined system for screening TLR2 agonists and antagonists. invivogen.com Stimulation with Pam3CSK4 induces a dose-dependent activation of NF-κB, which can be easily quantified by measuring SEAP activity. invivogen.com These cells have been used to confirm the TLR2-dependent activity of Pam3CSK4 and to study the neutralizing effects of anti-TLR2 antibodies.

THP-1 cells: This human monocytic cell line is a widely used model for studying monocyte and macrophage biology. Upon stimulation with Pam3CSK4, THP-1 cells exhibit robust inflammatory responses, including the production of cytokines and the activation of key signaling pathways like MAPKs and NF-κB. nih.gov Studies using THP-1 cells have been crucial in elucidating the molecular mechanisms of Pam3CSK4-induced tolerance, where pre-treatment with the agonist leads to a diminished response upon re-stimulation. nih.gov

BV2 and other Microglial Cells: BV2 cells, an immortalized murine microglial cell line, and primary microglia are essential for studying neuroinflammatory processes. Research has shown that Pam3CSK4 activates microglia, leading to the activation of pro-survival signaling pathways like PI3K/Akt, the production of cytokines such as IL-10, and changes in microglial activation profiles (e.g., a mixed M1:M2 phenotype). nih.govresearchgate.netnih.gov These models are critical for investigating the neuroprotective or pathological roles of TLR2 activation in the central nervous system. nih.govnih.gov

Raw 264.7 cells: This murine macrophage-like cell line is extensively used to study macrophage activation. Pam3CSK4 stimulation of Raw 264.7 cells induces the production of pro-inflammatory mediators like TNF-α and IL-6, as well as nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). nih.govelsevierpure.com These cells are valuable for investigating signaling pathways downstream of TLR2/1 and for functional studies such as phagocytosis. nih.govelsevierpure.com

Primary Immune Cells: The use of primary cells provides a more physiologically relevant context for immune studies.

Monocytes: Human peripheral blood monocytes are a primary source for studying direct TLR2/1 responses. They produce a spectrum of cytokines, such as IL-1β, IL-6, and IL-10, upon Pam3CSK4 stimulation. nih.gov

Dendritic Cells (DCs): Monocyte-derived DCs stimulated with Pam3CSK4 are used to study antigen presentation and T cell differentiation. Pam3CSK4 induces DC maturation and cytokine production, which in turn influences the polarization of naïve CD4+ T cells. nih.gov

B Cells: Studies using purified mouse B cells have shown that Pam3CSK4 acts as a potent mitogen, inducing B cell proliferation and viability. nih.gov It also directly influences immunoglobulin (Ig) class switching. nih.gov

Other Primary Cells: The effects of Pam3CSK4 have also been investigated in other primary cell types, such as human uveal melanocytes, to understand its role in tissue-specific inflammation. nih.gov

Table 1: Summary of In Vitro Cell Models Used in Pam3CSK4 Research

| Cell Model | Type | Common Applications | Key Findings with Pam3CSK4 |

|---|---|---|---|

| HEK-Blue™ TLR2 | Engineered Human Kidney | TLR2 agonist/antagonist screening, NF-κB pathway analysis | Confirms specific NF-κB activation via TLR2. invivogen.com |

| THP-1 | Human Monocytic Leukemia | Monocyte/macrophage activation, cytokine production, signal transduction | Induces pro-inflammatory cytokines and MAPK/NF-κB signaling; used to model immune tolerance. nih.gov |

| BV2 / Microglia | Murine Microglia / Primary | Neuroinflammation, microglial activation, neuroprotection studies | Activates PI3K/Akt pathway, induces IL-10, promotes a neuroprotective phenotype. nih.govresearchgate.netnih.gov |

| Raw 264.7 | Murine Macrophage-like | Macrophage activation, inflammation, phagocytosis | Induces TNF-α, IL-6, and iNOS/NO production; enhances phagocytosis. nih.govelsevierpure.com |

| Primary Monocytes | Human Immune Cells | Innate immune responses, cytokine profiling | Production of IL-1β, IL-6, IL-8, and IL-10. nih.gov |

| Primary B Cells | Murine Immune Cells | B cell proliferation, antibody production | Acts as a potent mitogen, enhances viability, and modulates immunoglobulin class switching. nih.gov |

| Primary Dendritic Cells | Human/Murine Immune Cells | Antigen presentation, T cell polarization | Induces maturation and cytokine release, influencing Th1/Th2/Th0 differentiation. nih.gov |

**6.2. Molecular and Cellular Assays for Immune Response Profiling

To characterize the effects of Pam3CSK4, researchers employ a suite of molecular and cellular assays to profile changes in gene expression, protein levels, and cellular functions.

Analyzing changes in gene transcription provides insight into the cellular programs activated by Pam3CSK4.

Quantitative Real-Time PCR (qRT-PCR): This targeted approach is the most common method used to quantify the expression of specific genes in response to Pam3CSK4. It is routinely used to measure the mRNA levels of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10), chemokines (e.g., CCL2, CXCL8), and key signaling molecules or receptors (e.g., TLR1, TLR2, iNOS). nih.govelsevierpure.comresearchgate.net

DNA Microarrays: This technology allows for a broader, genome-wide analysis of gene expression changes. Custom microarray analysis of spinal cord tissue treated with Pam3CSK4 after injury revealed the induction of an alternative (mixed M1:M2) microglial activation profile, demonstrating the power of this approach to uncover complex response patterns. nih.gov

Measuring protein levels and post-translational modifications like phosphorylation is crucial for confirming that gene expression changes translate to functional outcomes and for mapping signaling pathways.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the gold standard for quantifying the secretion of cytokines and chemokines into cell culture supernatants or their presence in biological fluids from in vivo models. nih.govnovusbio.comnih.gov It has been widely used to measure Pam3CSK4-induced production of IL-6, TNF-α, IL-10, and various chemokines. nih.govnovusbio.com

Flow Cytometry: This technique is used to analyze the expression of cell surface and intracellular proteins on a single-cell basis. It is essential for immunophenotyping, such as measuring the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD40) on dendritic cells and B cells following Pam3CSK4 stimulation. nih.gov It is also used to detect intracellular phosphorylated signaling proteins. nih.gov

Western Blot: Western blotting is used to detect and quantify specific proteins in cell lysates, including the total and phosphorylated forms of signaling proteins. It has been instrumental in demonstrating Pam3CSK4-induced phosphorylation of MAPK family members (ERK, JNK, p38) and components of the NF-κB pathway (e.g., p65, IκB). nih.gov

Functional assays directly measure the physiological consequences of Pam3CSK4-induced cellular activation.

Cell Proliferation: Proliferation assays, often using dyes like Carboxyfluorescein succinimidyl ester (CFSE), are used to measure the mitogenic effects of Pam3CSK4. Studies have shown that Pam3CSK4 is a potent inducer of proliferation in mouse B cells. nih.gov

Phagocytosis: The ability of phagocytes, such as macrophages, to engulf particles or pathogens can be assessed using various assays. Activation of Raw 264.7 macrophages with Pam3CSK4 has been shown to improve the phagocytosis of yeast particles. nih.gov

Immunoglobulin Production: The effect of Pam3CSK4 on adaptive immunity can be assessed by measuring antibody production from B cells. In vitro studies have demonstrated that Pam3CSK4 can selectively regulate the production of different immunoglobulin isotypes, for instance, by enhancing IgG2a while suppressing IgG1 production induced by other stimuli. nih.gov

Table 2: Common Assays for Profiling Immune Responses to Pam3CSK4

| Assay Type | Specific Method | Analyte/Process Measured | Example Application in Pam3CSK4 Research |

|---|---|---|---|

| Gene Expression | qRT-PCR | mRNA levels of specific genes | Quantifying TNF-α, IL-6, iNOS mRNA in macrophages. nih.govelsevierpure.com |

| DNA Microarray | Genome-wide mRNA expression | Identifying a mixed M1:M2 activation profile in microglia. nih.gov | |

| Protein Analysis | ELISA | Secreted cytokines/chemokines | Measuring IL-6 and TNF-α in culture supernatants. novusbio.comnih.gov |

| Flow Cytometry | Cell surface markers, intracellular proteins | Detecting CD80/CD86 upregulation on dendritic cells. nih.gov | |

| Western Blot | Total and phosphorylated proteins | Detecting phosphorylation of p38, JNK, and ERK. nih.gov | |